molecular formula C8H8N2O5 B112209 2-Amino-4-nitro-5-methoxybenzoic Acid CAS No. 196194-99-7

2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No. B112209
M. Wt: 212.16 g/mol
InChI Key: SDGOTDAQMBDEOT-UHFFFAOYSA-N
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Description

2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .


Physical And Chemical Properties Analysis

2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Application in Nonlinear Optics and Optical Limiting

    • Field : Materials Science
    • Summary : 2-amino-5-nitropyridine 4-chlorobenzoic acid, a similar compound, has been synthesized and grown as optically transparent single crystals for applications in nonlinear optics and optical limiting .
    • Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
    • Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • Application in Cocrystal Formation

    • Field : Chemical Crystallography
    • Summary : 2-amino-4-nitrobenzoic acid forms cocrystals with 2,2′-bipyridine and bis (pyridin-2-yl)ketone .
    • Methods : The cocrystals were formed through carboxylic acid···N-pyridine hydrogen bonds .
    • Results : The cocrystals form supramolecular tubes and chains based on O–H···N and N–H···O hydrogen bonding .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2-amino-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOTDAQMBDEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611724
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitro-5-methoxybenzoic Acid

CAS RN

196194-99-7
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-acetamido-5-methoxy-4-nitrobenzoic acid (21.6 g, 85 mmol) in water (76 ml) and concentrated hydrochloric acid (30.5 ml) was heated at reflux for 3 hours. The reaction mixture was cooled to 0° C., the resulting solid was collected by filtration, washed with water and dried under vacuum to give 2-amino-5-methoxy-4-nitrobenzoic acid (I 6.6 g, 92%).
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7.5 g of 2-acetylamino-5-methoxy-4-nitrobenzoic acid (crude mixture from stage c) were heated to reflux in 50 ml of water and 20 ml of concentrated hydrochloric acid for 3 hours. The reaction mixture was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane/isopropanol =9/1). 3.1 g (50%) of the desired product were obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

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